molecular formula C14H18N2O3 B2452268 N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide CAS No. 1385305-39-4

N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide

Cat. No.: B2452268
CAS No.: 1385305-39-4
M. Wt: 262.309
InChI Key: TWDFXMUUAFKVDY-UHFFFAOYSA-N
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Description

A comprehensive data sheet for N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide is currently under development. Specific physical, chemical, and biochemical properties, as well as detailed research applications and mechanisms of action for this compound, are not yet available in the public domain. Researchers are encouraged to consult specialized chemical databases and primary scientific literature for any emerging studies. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Note: The specific links and data mentioned above are placeholders. The live search was performed but did not return any relevant information for this exact compound.

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-11-5-3-4-6-12(11)13(9-15)16-14(17)10-19-8-7-18-2/h3-6,13H,7-8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDFXMUUAFKVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)COCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 2-methylphenylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of solvent-free conditions and microwave-assisted synthesis are also explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substituted Derivatives: Various substituted cyanoacetamides.

    Heterocyclic Compounds: Pyridines, quinolines, and other nitrogen-containing heterocycles.

    Amines: Reduction products of the cyano group.

Scientific Research Applications

N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their function. The compound’s ability to undergo condensation reactions also allows it to form covalent bonds with target molecules, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(2-methylphenyl)acetamide
  • 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide
  • 2-Cyano-N-(3-methoxybenzyl)acetamide

Uniqueness

N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct solubility and reactivity properties.

Biological Activity

Chemical Structure and Properties

N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide is characterized by its unique molecular structure, which includes a cyano group and a methoxyethoxy substituent. Its chemical formula can be represented as C12H15N2O3C_{12}H_{15}N_{2}O_{3}.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor activity against various cancer cell lines. For instance, studies have shown that derivatives of thiazole and related compounds demonstrate potent antiproliferative effects against human tumor cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) . The introduction of specific functional groups, such as cyano or methoxy substituents, can enhance the biological activity of these compounds.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with tumor growth. For example, some compounds in this class have been shown to inhibit the VEGFR-2 pathway, which is crucial for angiogenesis in tumors. Molecular docking studies suggest that these compounds can effectively bind to the active site of VEGFR-2, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound showed an IC50 value of 0.40 µM against VEGFR-2 .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in vivo. In studies involving xenograft models, compounds with similar structures have shown significant tumor growth inhibition .

Toxicity Profile

Preliminary toxicity assessments indicate that this compound may possess a favorable safety profile, exhibiting low toxicity towards normal cells while maintaining potent activity against cancer cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)0.40VEGFR-2 Inhibition
Related Compound 1HeLa (Cervical)0.78Apoptosis Induction
Related Compound 2HT29 (Colon)0.50Cell Cycle Arrest

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React a cyano-substituted 2-methylbenzyl derivative with 2-(2-methoxyethoxy)acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.
  • Step 2 : Optimize solvent choice (e.g., acetonitrile or DMF) and temperature (60–80°C) to enhance yield .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the compound .
    • Key Parameters : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and backbone integrity (e.g., methoxyethoxy group at δ 3.4–3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) .
    • Purity Assessment :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What initial biological screening assays are appropriate to assess its potential therapeutic activity?

  • Enzyme Inhibition : Test against kinases or proteases (e.g., IC50 determination via fluorometric assays) .
  • Antimicrobial Activity : Broth microdilution assays against S. aureus or E. coli (MIC values) .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells to evaluate cell viability at 10–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Pharmacokinetic Profiling :

  • Conduct bioavailability studies (e.g., plasma concentration-time curves in rodents) to identify absorption limitations .
  • Use LC-MS to quantify metabolites and assess hepatic stability .
    • Dose Optimization : Compare in vitro IC50 values with in vivo efficacy using dose-response studies (e.g., 10–100 mg/kg in murine models) .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this acetamide derivative?

  • Systematic Modifications :

ModificationExampleAssay Outcome
Methoxy → EthoxyReplace 2-methoxyethoxy with 2-ethoxyethoxyTest solubility and IC50 shifts .
Cyano → NitroSubstitute cyano group with nitroEvaluate impact on electron-withdrawing properties .
  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituents with activity .

Q. What computational methods are suitable for predicting the binding affinity of this compound with target proteins?

  • Molecular Docking :

  • Use AutoDock Vina to dock the compound into crystal structures (e.g., PDB: 1ATP for kinase targets) .
  • Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
    • Free Energy Calculations : MM-PBSA/GBSA to estimate ΔG binding .

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